Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-
Description
CAS Number: 269078-72-0 Molecular Formula: C₂₅H₂₉NO₄ Synonyms: FMOC-HOMOCYCLOHEXYL-D-ALANINE, FMOC-D-HOCHA-OH Structure: The compound features a cyclohexane ring fused to a butanoic acid backbone, with an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino group in the (αR)-configuration . The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), while the cyclohexane moiety contributes to lipophilicity and conformational rigidity.
Properties
IUPAC Name |
4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Chemical Reactions Analysis
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- has several scientific research applications:
Chemistry: It is used in peptide synthesis due to its stability and ease of handling.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: It is used in the manufacture of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)- involves its role as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds by protecting the amino group, thus preventing unwanted side reactions . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of intermediate structures during peptide bond formation.
Comparison with Similar Compounds
Substituent Variations: Fluorinated Derivatives
Compound: α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluoro-cyclohexanebutanoic acid (αS) CAS: 2350007-52-0 | Formula: C₂₅H₂₇F₂NO₄
- Key Difference : Incorporation of 4,4-difluoro substituents on the cyclohexane ring.
- The (αS)-configuration further distinguishes stereochemical preferences from the (αR)-target compound .
Backbone Modifications: Phenyl and Hydroxyl Groups
Compound: (2R,3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid CAS: 1117321-94-6 | Formula: C₂₆H₂₅NO₅
- Key Difference : Replacement of the cyclohexane group with a phenyl ring and addition of a hydroxyl group at the β-position.
- Impact : The phenyl group enhances aromatic interactions in peptide structures, while the hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents .
Ring Size and Steric Effects
Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS: 136555-16-3 | Formula: C₂₂H₂₃NO₄
- Key Difference : Cyclopentyl ring (5-membered) vs. cyclohexane (6-membered) and a shorter acetic acid chain.
- The shorter chain may limit interactions in extended peptide sequences .
Functional Group Additions: Azido and Allyloxy Groups
Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid CAS: 159610-89-6 | Formula: C₂₁H₂₂N₄O₄
- Key Difference : Azido (-N₃) group at the terminal position.
- Impact: Enables "click chemistry" for bioconjugation applications, a feature absent in the target compound. The hexanoic acid chain offers greater spacing between functional groups .
Chlorinated Aromatic Analogs
Compound: β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dichloro-benzenebutanoic acid (βR) CAS: 269396-57-8 | Formula: C₂₅H₂₁Cl₂NO₄
- Key Difference : Dichlorophenyl substituent instead of cyclohexane.
Research Implications
- Peptide Synthesis: The target compound’s cyclohexane butanoic acid backbone is advantageous for designing constrained peptides with improved membrane permeability .
- Drug Design : Fluorinated and chlorinated analogs offer tailored electronic and stability profiles for targeting hydrophobic binding pockets .
- Bioconjugation : Azido-containing derivatives (e.g., CAS 159610-89-6) expand utility in chemoselective ligation strategies .
Biological Activity
Cyclohexanebutanoic acid, a-[[9H-fluoren-9-ylmethoxy]carbonyl]amino, (aR)-, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 273.36 g/mol |
| Melting Point | 175.0 - 178.0 °C |
| Solubility | Soluble in methanol |
| Purity | Minimum 98.0% (HPLC) |
Cyclohexanebutanoic acid operates through various biological pathways, influencing multiple cellular processes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific metabolic enzymes, which can alter metabolic pathways related to energy production and cellular proliferation .
- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through mechanisms involving the MAPK/ERK signaling pathway .
- Antimicrobial Properties : Research highlights its potential as an anti-infection agent against various pathogens, including bacteria and viruses .
Antitumor Effects
Cyclohexanebutanoic acid has demonstrated notable antitumor activity in various in vitro studies. For instance:
- Case Study 1 : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Case Study 2 : Another study reported that the compound inhibited tumor growth in xenograft models by modulating the PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation .
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory responses:
- Research Findings : It was found to reduce the expression of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases .
Applications in Drug Development
Cyclohexanebutanoic acid serves as a valuable scaffold in drug design:
- Antibody-drug Conjugates (ADCs) : Its ability to target specific cells makes it suitable for ADC formulations aimed at delivering cytotoxic agents selectively to tumor cells .
- Prodrug Development : The structure allows for modifications that enhance solubility and bioavailability, making it an attractive candidate for prodrug strategies aimed at improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
